1-Methylcytosine is classified as a nucleobase modification and falls under the category of methylated cytosines. It is often studied in the context of epigenetics, where it contributes to the understanding of gene regulation mechanisms. The compound can be sourced from natural biological processes or synthesized in laboratory settings for research purposes.
The synthesis of 1-methylcytosine typically involves chemical modification of cytosine. Various methods have been reported, including:
For example, in one study, 1-methylcytosine was synthesized by reacting cytosine with methyl iodide in an aqueous solution, followed by purification through crystallization and chromatography techniques .
The molecular formula for 1-methylcytosine is C₅H₆N₄O. Its structure consists of a pyrimidine ring with an amino group at position four and a carbonyl group at position two. The methyl group is attached to the nitrogen atom at position one.
Key structural data includes:
X-ray crystallography has been utilized to determine the precise three-dimensional arrangement of atoms within 1-methylcytosine complexes, revealing insights into its interactions with metal ions and other ligands .
1-Methylcytosine participates in various chemical reactions that are crucial for its function in biological systems:
Studies have shown that when complexed with metal ions, 1-methylcytosine exhibits altered reactivity patterns compared to unmodified cytosine, influencing its role in biochemical pathways .
The mechanism of action for 1-methylcytosine primarily revolves around its role in gene regulation. The addition of a methyl group can affect:
Research indicates that 1-methylcytosine can impact chromatin structure and accessibility, which are critical for transcriptional regulation .
1-Methylcytosine exhibits several notable physical and chemical properties:
1-Methylcytosine has several important applications in scientific research:
The diverse roles of 1-methylcytosine highlight its significance in molecular biology and biochemistry, making it a valuable subject for ongoing research .
1.1 Historical Discovery and Nomenclature1-Methylcytosine was first identified as a distinct chemical entity during investigations into nucleic acid composition. Initial structural characterization involved X-ray crystallographic refinement, notably advanced by Miriam Rossi and colleagues in 1977. Their work precisely defined its molecular geometry and confirmed the methyl group's attachment site at the nitrogen atom (N1) of the cytosine ring [1]. The compound's systematic IUPAC name, 4-Amino-1-methylpyrimidin-2(1H)-one, reflects its chemical structure: a pyrimidine ring with an amino group at position 4, a carbonyl group at position 2, and a methyl group directly bonded to the N1 nitrogen [1] [5]. This distinguishes it fundamentally from other methylated cytosines where methylation occurs on the carbon atoms. Historically, its identification emerged alongside studies of bacterial nucleic acids, though it remains less prevalent in mainstream epigenetics compared to carbon-methylated variants. The chemical identifiers assigned to 1-Methylcytosine (CHEBI:28530, ChemSpider: 71475, PubChem CID: 79143) formalize its recognition as a unique biochemical entity [1] [5].
Table 1: Key Identifiers for 1-Methylcytosine
Property | Value/Identifier |
---|---|
IUPAC Name | 4-Amino-1-methylpyrimidin-2(1H)-one |
Chemical Formula | C₅H₇N₃O |
Molecular Weight | 125.13 g/mol |
PubChem CID | 79143 |
ChemSpider ID | 71475 |
CHEBI ID | 28530 |
1.2 Structural Significance in Nucleic Acid ChemistryThe defining structural feature of 1-Methylcytosine is the methyl group (-CH₃) covalently bound to the N1 nitrogen atom of the cytosine base. This contrasts sharply with modifications like 5-methylcytosine, where methylation occurs at the C5 carbon. The N1 position is critically involved in Watson-Crick base pairing: in standard cytosine, N1 hydrogen bonds with guanine. Methylation at this nitrogen disrupts this bonding capacity by altering electron distribution and sterically hindering the hydrogen-bonding interface [1]. Consequently, 1-methylcytosine cannot form stable base pairs with guanine. This disruption has profound implications for nucleic acid structure:
1.3 Comparative Analysis with Other Cytosine ModificationsCytosine modifications exhibit remarkable diversity in structure, abundance, and biological function. 1-Methylcytosine stands apart from the well-studied epigenetic marks 5-methylcytosine (5-methylcytosine) and 5-hydroxymethylcytosine (5-hydroxymethylcytosine).
Table 2: Structural and Functional Comparison of Key Cytosine Modifications
Property | 1-Methylcytosine | 5-Methylcytosine | 5-Hydroxymethylcytosine |
---|---|---|---|
Modification Site | N1 nitrogen | C5 carbon | C5 carbon |
Base Pairing | Disrupted (non-canonical) | Maintained (canonical G pairing) | Maintained (canonical G pairing) |
Primary Role | Structural perturbation | Epigenetic silencing/gene regulation | Epigenetic activation/demethylation intermediate |
Abundance | Very low; non-canonical | High (e.g., ~4% of cytosines in humans) | Variable (high in brain, stem cells) |
Detection Methods | Chromatography, Mass Spectrometry | Bisulfite sequencing, Immunoprecipitation | TAB-seq, oxBS-seq, Specific Antibodies |
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